molecular formula C6H9F2NO2 B1482139 2-(3,3-Difluoroazetidin-1-yl)propanoic acid CAS No. 2089669-22-5

2-(3,3-Difluoroazetidin-1-yl)propanoic acid

Cat. No. B1482139
CAS RN: 2089669-22-5
M. Wt: 165.14 g/mol
InChI Key: SFURHOKKQSPDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluoroazetidin-1-yl)propanoic acid (DFPA) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound and has been used in a variety of different fields, including organic and medicinal chemistry, biochemistry, and pharmacology. DFPA is a non-toxic, non-volatile, and non-flammable compound that is relatively easy to synthesize and store. It is also highly soluble in a variety of solvents and has a low melting point.

Scientific Research Applications

Synthetic Amino Acid Derivative

DFAPA is a synthetic amino acid derivative that has been studied for its physicochemical and metabolic properties. These studies aim to understand how such compounds can be used in various biological processes and their potential therapeutic applications .

Chemical Synthesis

The compound has been utilized in chemical synthesis, providing a framework for developing new heterocyclic amino acid derivatives containing azetidine and oxetane rings. This is significant for creating novel compounds with possible pharmaceutical applications .

properties

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c1-4(5(10)11)9-2-6(7,8)3-9/h4H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFURHOKKQSPDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Difluoroazetidin-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,3-Difluoroazetidin-1-yl)propanoic acid

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